molecular formula C16H14FN3O B7513275 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea

3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea

カタログ番号 B7513275
分子量: 283.30 g/mol
InChIキー: KZTUHLKOYXQHCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown remarkable efficacy in preclinical models and is currently being evaluated in clinical trials.

作用機序

3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea binds to the active site of BTK and inhibits its kinase activity, thereby preventing downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK also impairs the migration and adhesion of B cells to the microenvironment, which is critical for their survival.
Biochemical and physiological effects:
3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, which is a desirable effect for cancer therapy. In addition, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, suggesting that it may have a role in combination therapy.

実験室実験の利点と制限

One advantage of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea is its specificity for BTK, which reduces the risk of off-target effects. However, like any small molecule inhibitor, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may have limitations in terms of bioavailability, toxicity, and resistance development. In addition, preclinical models may not fully recapitulate the complexity of human disease, which may limit the translational potential of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.

将来の方向性

For 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea research include the evaluation of its efficacy and safety in clinical trials, as well as its potential in combination therapy with other anti-cancer agents. In addition, the identification of biomarkers that predict response to 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea may help to optimize patient selection and improve outcomes. Finally, the development of next-generation BTK inhibitors with improved potency and selectivity may further enhance the therapeutic potential of this class of agents.

合成法

The synthesis of 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-cyanophenylboronic acid, which is then coupled with 3-fluorobenzyl chloride to yield 3-(3-fluorophenyl)methyl-3-cyanophenylboronic acid. The boronic acid is then converted to the corresponding ester, which is subsequently reacted with methyl isocyanate to yield 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea.

科学的研究の応用

3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea has shown potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.

特性

IUPAC Name

3-(3-cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c1-20(11-13-5-2-6-14(17)8-13)16(21)19-15-7-3-4-12(9-15)10-18/h2-9H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTUHLKOYXQHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。